molecular formula C19H26N6O4 B11501659 3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid

3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid

Cat. No.: B11501659
M. Wt: 402.4 g/mol
InChI Key: DREVHFSRFFNEME-UHFFFAOYSA-N
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Description

3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid is a complex organic compound with a unique structure that includes a triazine ring, a morpholine ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the morpholine ring and the hydroxyethyl group. The final step involves the attachment of the 4-methylphenylpropanoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the triazine ring.

Scientific Research Applications

3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazine and morpholine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The hydroxyethyl and morpholine groups may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.

Properties

Molecular Formula

C19H26N6O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C19H26N6O4/c1-13-2-4-14(5-3-13)15(12-16(27)28)21-18-22-17(20-6-9-26)23-19(24-18)25-7-10-29-11-8-25/h2-5,15,26H,6-12H2,1H3,(H,27,28)(H2,20,21,22,23,24)

InChI Key

DREVHFSRFFNEME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC2=NC(=NC(=N2)NCCO)N3CCOCC3

Origin of Product

United States

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